(3E)-N-(4-fluorophenyl)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-FLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by the presence of fluorine and iodine atoms attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-FLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the formation of the butanamide backbone followed by the introduction of the fluorophenyl and iodophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-FLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3E)-N-(4-FLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-N-(4-FLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(4-CHLOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(4-BROMOPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
Uniqueness
(3E)-N-(4-FLUOROPHENYL)-3-{[(4-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Properties
Molecular Formula |
C17H15FIN3O2 |
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Molecular Weight |
439.22 g/mol |
IUPAC Name |
N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]-4-iodobenzamide |
InChI |
InChI=1S/C17H15FIN3O2/c1-11(10-16(23)20-15-8-4-13(18)5-9-15)21-22-17(24)12-2-6-14(19)7-3-12/h2-9H,10H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
FOMKXOXCVVKHBU-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)I)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)I)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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